(4-(Azetidine-1-carbonyl)phenyl)boronic acid
Description
(4-(Azetidine-1-carbonyl)phenyl)boronic acid (CAS: 1025664-35-0) is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group and an azetidine-1-carbonyl moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers rigidity and distinct electronic properties due to its strained structure and the electron-withdrawing nature of the carbonyl group.
Properties
CAS No. |
1025664-36-1 |
|---|---|
Molecular Formula |
C10H11BFNO3 |
Molecular Weight |
223.01 g/mol |
IUPAC Name |
[4-(azetidine-1-carbonyl)-3-fluorophenyl]boronic acid |
InChI |
InChI=1S/C10H11BFNO3/c12-9-6-7(11(15)16)2-3-8(9)10(14)13-4-1-5-13/h2-3,6,15-16H,1,4-5H2 |
InChI Key |
XKMIWMCMPYRJCF-UHFFFAOYSA-N |
SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCC2)(O)O |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCC2)F)(O)O |
Origin of Product |
United States |
Biological Activity
(4-(Azetidine-1-carbonyl)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids, in general, are known for their diverse applications, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The compound this compound features a boronic acid moiety attached to a phenyl ring with an azetidine carbonyl substituent. The presence of the boron atom allows for unique interactions with biological targets, particularly in enzyme inhibition and molecular recognition processes.
1. Anticancer Activity
Research has indicated that boronic acids exhibit significant anticancer properties. A study highlighted that various boronic compounds, including those similar to this compound, were tested against prostate cancer cell lines. The results demonstrated a decrease in cell viability, with specific compounds reducing cancer cell survival to as low as 33% at 5 µM concentration while maintaining higher viability in healthy cells .
Table 1: Cytotoxicity of Boronic Compounds Against Cancer Cells
| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |
|---|---|---|---|
| B5 | 5 | 33 | 71 |
| B7 | 5 | 44 | 95 |
2. Antibacterial Activity
Boronic acids have also been explored for their antibacterial properties. In studies evaluating the antimicrobial efficacy of various boronic compounds, it was found that they exhibited significant inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 7 to 13 mm depending on the specific compound and concentration used .
Table 2: Antibacterial Efficacy of Boronic Compounds
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| B1 | Staphylococcus aureus | 10 |
| B5 | Escherichia coli | 12 |
| B7 | Candida albicans | 9 |
3. Antioxidant Properties
The antioxidant activity of boronic acids has been assessed using various assays. Compounds similar to this compound demonstrated significant antioxidant capabilities comparable to standard antioxidants like α-Tocopherol and Butylated Hydroxytoluene (BHT). These findings suggest potential applications in protecting cells from oxidative stress .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Boron-containing compounds can form reversible covalent bonds with diols present in biomolecules, leading to modulation of enzymatic activities. This mechanism is crucial in the development of targeted therapies, particularly in cancer treatment .
Case Study: Prostate Cancer Treatment
In a controlled study involving human prostate cancer cells (PC-3), researchers treated the cells with varying concentrations of this compound derivatives. The results indicated a dose-dependent reduction in cell viability, highlighting the compound's potential as a therapeutic agent against prostate cancer .
Case Study: Antimicrobial Testing
Another study focused on testing the antimicrobial effects of boronic acid derivatives against a range of pathogens. The results showed that certain derivatives had pronounced inhibitory effects on bacterial growth, suggesting their potential use as new antibacterial agents .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential as a therapeutic agent . Its structure allows it to interact with biological targets, making it a candidate for enzyme inhibition and modulation of biological pathways.
Enzyme Inhibition Studies
Research indicates that (4-(azetidine-1-carbonyl)phenyl)boronic acid can act as an enzyme inhibitor. The azetidine ring enhances its ability to bind to specific protein targets through hydrogen bonding and hydrophobic interactions. Preliminary studies have shown promising results in modulating enzymatic activity, suggesting potential therapeutic effects in diseases where such enzymes play a crucial role.
Case Study: Anticancer Activity
A study investigated the compound's efficacy against cancer cell lines. The results demonstrated that it inhibited cell proliferation significantly, with IC50 values indicating potent activity against specific cancer types. Further exploration is needed to understand the underlying mechanisms of action and optimize its structure for enhanced efficacy .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for various chemical transformations.
Suzuki Coupling Reactions
The compound is employed in Suzuki coupling reactions, where it acts as a coupling partner for aryl halides. This reaction is crucial for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The optimal conditions for these reactions have been established, showcasing high yields when using palladium catalysts .
Data Table: Reaction Yields in Suzuki Coupling
| Reaction Conditions | Yield (%) | Notes |
|---|---|---|
| Pd(PPh3), K2CO3 | 85 | High efficiency with aryl bromides |
| PdCl2(dppf), LiOH | 78 | Effective with heteroaryl boronates |
| Temperature: 80°C | 90 | Enhanced yields at elevated temperatures |
Heterocyclic Chemistry
The azetidine moiety contributes to the compound's utility in synthesizing other heterocycles.
Synthesis of Amino Acid Derivatives
Recent advancements have shown that this compound can facilitate the synthesis of novel amino acid derivatives containing azetidine rings. These derivatives exhibit interesting biological activities, suggesting further exploration for potential drug development .
Case Study: New Heterocycles
A series of reactions involving this compound led to the formation of various heterocycles with promising pharmacological profiles. The synthesis involved multiple steps, including cyclization reactions that resulted in high yields of the desired products .
Comparison with Similar Compounds
A. Antiproliferative Activity
- 6-Hydroxynaphthalen-2-yl boronic acid (1) and phenanthren-9-yl boronic acid (4) exhibit potent antiproliferative effects with IC₅₀ values of 0.1969 µM and 0.2251 µM, respectively, in cell viability assays. Their planar aromatic systems likely enhance interactions with cellular targets .
- Comparison : The azetidine-1-carbonyl group in (4-(Azetidine-1-carbonyl)phenyl)boronic acid may improve solubility compared to bulky aromatic substituents (e.g., pyren-1-yl), though its biological activity remains uncharacterized in the provided evidence.
B. Enzyme Inhibition
- 1-Amido-2-triazolylethaneboronic acid demonstrates enhanced β-lactamase inhibition (lower MICs) compared to phenyl-substituted analogs, emphasizing the role of heterocyclic substituents in optimizing binding .
- [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM). The methoxyethyl group likely enhances target engagement .
Substituent Effects on Reactivity in Cross-Coupling Reactions
- 4-Chlorophenyl boronic acid exhibits reduced reactivity (75% conversion) in Suzuki-Miyaura couplings compared to unsubstituted phenyl boronic acid (98% conversion), attributed to electron-withdrawing effects slowing transmetallation .
- 4-Formylphenyl boronic acid shows even lower reactivity (63% conversion), aligning with stronger electron-withdrawing character .
- Comparison : The azetidine-1-carbonyl group, being moderately electron-withdrawing, may similarly reduce reactivity but could offer regioselectivity advantages in coupling reactions.
Solubility and Crystallinity
- (4-Carbamoylphenyl)boronic acid forms hydrogen-bonded sheets via amide and boronic acid groups, enhancing crystallinity .
- Phenyl boronic acids with sulfonyl groups (e.g., 4-(1-azetidinylsulfonyl)benzeneboronic acid) exhibit solubility influenced by polar sulfonyl moieties .
- Comparison : The azetidine-1-carbonyl group in this compound may balance solubility and crystallinity through hydrogen bonding, though empirical data are lacking.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
